1H-Benzimidazole,2-(1-butenyl)-(9CI)
Description
Contextualization of Benzimidazole (B57391) Heterocyclic Systems in Chemical Research
The benzimidazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, holds a significant position in chemical research. chemicalbook.comresearchgate.net This bicyclic system is a crucial pharmacophore in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. researchgate.netorganic-chemistry.org The structural similarity of the benzimidazole nucleus to naturally occurring purine (B94841) bases allows for favorable interactions with various biopolymers, leading to a broad spectrum of biological activities. rsc.org Consequently, the synthesis and functionalization of benzimidazole derivatives continue to be an area of intensive investigation for the development of new therapeutic agents and functional materials. nih.gov
Significance of 2-Substituted Benzimidazoles in Contemporary Organic Chemistry
Among the various classes of benzimidazole derivatives, those substituted at the 2-position are of particular importance in modern organic chemistry. The 2-position of the benzimidazole ring is readily amenable to chemical modification, allowing for the introduction of a diverse range of functional groups. This has led to the synthesis of a vast library of 2-substituted benzimidazoles with a wide array of applications. nih.gov The synthetic versatility of this position has been exploited to create compounds with tailored electronic and steric properties, influencing their chemical reactivity and potential applications. Common synthetic strategies for 2-substituted benzimidazoles involve the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives. nist.gov
Specific Focus on 1H-Benzimidazole, 2-(1-butenyl)-(9CI): Structural and Synthetic Relevance
Within the extensive family of 2-substituted benzimidazoles, this article hones in on a specific derivative: 1H-Benzimidazole, 2-(1-butenyl)-(9CI). This compound is characterized by a 1-butenyl substituent at the 2-position of the benzimidazole core.
Table 1: Compound Identification
| Property | Value |
|---|---|
| Chemical Name | 1H-Benzimidazole, 2-(1-butenyl)-(9CI) |
| CAS Number | 146350-89-2 |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
While specific experimental data for 1H-Benzimidazole, 2-(1-butenyl)-(9CI) is not widely available in the public domain, its properties can be inferred from the general characteristics of 2-alkenylbenzimidazoles.
Table 2: Predicted Spectroscopic Data for 1H-Benzimidazole, 2-(1-butenyl)-(9CI)
| Spectroscopic Technique | Predicted Characteristic Signals |
|---|---|
| ¹H NMR | Signals for the aromatic protons of the benzimidazole ring (typically in the range of 7.2-7.8 ppm), signals for the vinyl protons of the butenyl group (typically in the range of 5.5-6.5 ppm), and signals for the alkyl protons of the butenyl group. The NH proton of the imidazole ring would appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Signals for the aromatic carbons of the benzimidazole ring, signals for the olefinic carbons of the butenyl group, and signals for the aliphatic carbons of the butenyl group. |
| IR Spectroscopy | Characteristic N-H stretching vibration (around 3400 cm⁻¹), C=N stretching of the imidazole ring, C=C stretching of the aromatic ring, and C=C stretching of the alkenyl group. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 172.23. |
Note: The data in Table 2 is predicted based on the general spectroscopic features of analogous 2-substituted benzimidazoles and has not been experimentally verified for this specific compound in the available literature.
Research Objectives and Scope of Investigation for 1H-Benzimidazole, 2-(1-butenyl)-(9CI)
The primary research objective concerning 1H-Benzimidazole, 2-(1-butenyl)-(9CI) is to elucidate its fundamental chemical properties and explore its synthetic accessibility. The scope of this investigation is strictly limited to the chemical aspects of the compound. A key focus is to outline potential synthetic routes based on established methodologies for the preparation of 2-alkenylbenzimidazoles. Furthermore, this article aims to provide a theoretical framework for its structural characterization, even in the absence of direct experimental data. By examining the chemistry of this specific compound, a deeper understanding of the structure-property relationships within the broader class of 2-alkenylbenzimidazoles can be achieved.
Properties
CAS No. |
146350-89-2 |
|---|---|
Molecular Formula |
C11H12N2 |
Synonyms |
1H-Benzimidazole,2-(1-butenyl)-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1h Benzimidazole, 2 1 Butenyl 9ci
Overview of General Approaches for 2-Substituted Benzimidazole (B57391) Synthesis
The construction of the 2-substituted benzimidazole scaffold can be achieved through several reliable and versatile synthetic routes. These methods offer flexibility in terms of reaction conditions and substrate scope, allowing for the preparation of a wide array of derivatives.
Condensation Reactions with o-Phenylenediamines and Carboxylic Acid/Aldehyde Equivalents
One of the most fundamental and widely employed methods for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as esters, acid chlorides, or nitriles), or with an aldehyde. jyoungpharm.orgresearchgate.net This approach, often referred to as the Phillips-Ladenburg synthesis when using carboxylic acids, typically proceeds under acidic conditions and often requires elevated temperatures to facilitate the cyclization and dehydration steps. rsc.org
When an aldehyde is used as the reaction partner, the initial condensation with o-phenylenediamine forms a Schiff base intermediate. This intermediate then undergoes oxidative cyclization to yield the 2-substituted benzimidazole. researchgate.netresearchgate.net Various oxidizing agents can be employed to promote this transformation. The reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction's efficiency and yield. jyoungpharm.orgresearchgate.net For instance, the use of ammonium (B1175870) chloride as a catalyst has been shown to be effective in the condensation of o-phenylenediamine with various carbonyl compounds, leading to good yields of the corresponding benzimidazole derivatives. jyoungpharm.org
The direct condensation of o-phenylenediamine with α,β-unsaturated aldehydes or carboxylic acids provides a straightforward route to 2-alkenylbenzimidazoles. For the synthesis of 1H-Benzimidazole, 2-(1-butenyl)-(9CI), this would involve the reaction of o-phenylenediamine with 2-pentenal (an α,β-unsaturated aldehyde) or 2-pentenoic acid (an α,β-unsaturated carboxylic acid). The reaction with 2-pentenal would proceed through the formation of a Schiff base, followed by cyclization and aromatization. Similarly, the condensation with 2-pentenoic acid, typically under acidic conditions, would lead to the desired 2-(1-butenyl) substituted benzimidazole.
Table 1: Examples of Catalysts and Conditions for Condensation Reactions
| Catalyst/Reagent | Aldehyde/Carboxylic Acid | Solvent | Temperature | Yield (%) | Reference |
| Ammonium Chloride | Various Carbonyls | Chloroform | Room Temp. | 75-94 | jyoungpharm.org |
| p-Toluenesulfonic acid | Various Aldehydes | - | - | - | nih.gov |
| Gold Nanoparticles (Au/TiO2) | Various Aldehydes | CHCl3:MeOH | 25 °C | High | researchgate.netnih.gov |
| Scandium(III) triflate | Various Aldehydes | - | - | - | researchgate.net |
| Ethylene Glycol | Cinnamic Acids | Reflux | Excellent | researchgate.net |
This table presents a selection of reported catalytic systems and conditions for the synthesis of 2-substituted benzimidazoles via condensation reactions.
Cyclization Strategies for Benzimidazole Ring Formation
Beyond the direct condensation methods, various cyclization strategies can be employed to construct the benzimidazole ring. These often involve the formation of an intermediate that already contains the N-C-N linkage of the future imidazole (B134444) ring, followed by an intramolecular cyclization onto the benzene (B151609) ring.
One such approach involves the cyclodehydrogenation of Schiff bases formed from o-phenylenediamines and aldehydes. This two-step procedure first isolates the Schiff base intermediate, which is then subjected to oxidative conditions to induce ring closure and aromatization to the benzimidazole. researchgate.net This method allows for a degree of control over the reaction progress.
Another strategy involves the intramolecular cyclization of o-aminoanilides. These precursors can be prepared by the acylation of o-phenylenediamine with a suitable carboxylic acid derivative. Subsequent heating, often in the presence of an acid catalyst, promotes the intramolecular condensation and dehydration to form the benzimidazole ring.
Transition Metal-Catalyzed Approaches in Benzimidazole Synthesis
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of benzimidazoles. beilstein-journals.org These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional approaches.
Transition metal catalysts, particularly those based on palladium, copper, rhodium, and nickel, can be utilized for the direct C-H functionalization of the benzimidazole core at the C2 position. rsc.orgnih.govnih.govresearchgate.net This allows for the introduction of various substituents, including alkenyl groups, onto a pre-formed benzimidazole ring. For the synthesis of 2-(1-butenyl)-1H-benzimidazole, this would involve the direct alkenylation of 1H-benzimidazole with a suitable butenylating agent.
For example, nickel-catalyzed C-H alkenylation of benzimidazoles with enol derivatives has been reported. rsc.orgresearchgate.net Similarly, palladium/copper-catalyzed direct alkenylation of azoles with alkenyl halides is another viable strategy. nih.gov These methods provide a direct entry to 2-alkenylbenzimidazoles without the need to construct the benzimidazole ring in the presence of the alkenyl substituent.
Table 2: Examples of Transition Metal-Catalyzed Alkenylation of Benzimidazoles
| Catalyst System | Alkenylating Agent | Solvent | Key Features | Reference |
| Ni(OTf)2/dcypt | Enol Carbamates | t-AmylOH | Effective for C-H alkenylation | rsc.orgresearchgate.net |
| Pd/Cu | Alkenyl Halides | - | Bimetallic system for direct alkenylation | nih.gov |
| Rh(I)/bisphosphine | Michael Acceptors | - | Selective branched C-H alkylation | nih.gov |
This table summarizes selected transition metal-catalyzed methods for the introduction of alkenyl or alkyl groups at the C2 position of benzimidazoles.
Precursor Design and Selection for the Butenyl Moiety Introduction
The successful synthesis of 1H-Benzimidazole, 2-(1-butenyl)-(9CI) is critically dependent on the appropriate choice of precursors that will introduce the 1-butenyl side chain at the 2-position of the benzimidazole ring.
Strategies for Incorporating the 1-Butenyl Side Chain
The introduction of the 1-butenyl side chain can be achieved through two primary strategies: either by constructing the benzimidazole ring using a precursor already containing the butenyl moiety, or by attaching the butenyl group to a pre-formed benzimidazole ring.
The first and more traditional approach involves the condensation of o-phenylenediamine with a four-carbon building block that possesses the 1-butenyl functionality. As previously mentioned, suitable precursors for this method include 2-pentenal or 2-pentenoic acid and its derivatives (e.g., esters, acid halides). The reaction of o-phenylenediamine with these α,β-unsaturated carbonyl compounds directly leads to the formation of the 2-(1-butenyl)benzimidazole.
The second strategy involves the post-functionalization of a pre-synthesized benzimidazole ring. This is often achieved through transition metal-catalyzed cross-coupling reactions. For instance, a C-H activation/alkenylation reaction on 1H-benzimidazole using a butenylating agent like 1-bromobut-1-ene or a related organometallic reagent could be employed.
Selection of Butenyl-Containing Electrophiles or Nucleophiles
The choice between using a butenyl-containing electrophile or nucleophile depends on the chosen synthetic strategy.
In the context of condensation reactions with o-phenylenediamine, the butenyl-containing precursor acts as an electrophile. 2-Pentenal and 2-pentenoic acid are prime examples of such electrophilic reagents. The carbonyl carbon in these molecules is susceptible to nucleophilic attack by the amino groups of o-phenylenediamine, initiating the condensation and subsequent cyclization process.
When considering the functionalization of a pre-formed benzimidazole ring, both electrophilic and nucleophilic butenyl reagents can be envisioned. In transition metal-catalyzed C-H functionalization, an electrophilic butenylating agent such as 1-halobut-1-ene (e.g., 1-bromobut-1-ene) would be a suitable coupling partner. Alternatively, if a cross-coupling reaction with a 2-halo-benzimidazole is considered, a nucleophilic butenyl reagent like a butenylboronic acid or a butenylstannane could be utilized in Suzuki or Stille coupling reactions, respectively.
The selection of the specific butenyl precursor will depend on factors such as its commercial availability, stability, and compatibility with the chosen reaction conditions.
Direct Synthetic Pathways to 1H-Benzimidazole, 2-(1-butenyl)-(9CI)
Direct synthetic routes offer an efficient means of preparing 2-alkenylbenzimidazoles by constructing the heterocyclic ring and introducing the alkenyl substituent in a single conceptual framework. These methods typically involve the condensation of an o-phenylenediamine with a suitable carbonyl compound bearing the desired alkenyl moiety.
One-pot syntheses are highly valued for their operational simplicity, reduced waste generation, and time efficiency. The most common one-pot approach for synthesizing 2-alkenylbenzimidazoles involves the condensation and subsequent oxidative cyclization of an o-phenylenediamine with an α,β-unsaturated aldehyde. For the synthesis of 1H-Benzimidazole, 2-(1-butenyl)-(9CI), this would involve the reaction of o-phenylenediamine with 2-pentenal.
This reaction proceeds through the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form a benzimidazoline. The final step is the oxidation of the benzimidazoline to the aromatic benzimidazole. A variety of catalysts and oxidants have been employed to facilitate this transformation, often under mild conditions. wikipedia.orgorganic-chemistry.org The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. Several methodologies reported for the synthesis of 2-substituted benzimidazoles are adaptable for this purpose. mdpi.comnih.gov
| Catalyst/Oxidant System | Solvent | Temperature | Key Advantages |
| H₂O₂/HCl | Acetonitrile (B52724) | Room Temperature | Short reaction times, excellent yields, readily available reagents. wikipedia.org |
| Co(acac)₂ / H₂O₂ | Solvent-free | Ambient Temperature | Fast, green, and mild conditions with high yields. mdpi.com |
| Er(OTf)₃ | Water or Solvent-free | 80 °C or MW | High selectivity, eco-friendly, short reaction times. nih.govbeilstein-journals.org |
| ZnO Nanoparticles | Solvent-free (Ball-milling) | - | Environmentally benign, high efficiency, recyclable catalyst. nih.gov |
| I₂ / UHP | DMSO | - | One-pot, uses readily available and inexpensive reagents. |
| NaHSO₃ | Ethanol/Water | Reflux | Simple work-up, cost-effective, and environmentally friendly. |
This table presents a summary of various catalytic systems applicable to the one-pot synthesis of 2-substituted benzimidazoles, which could be adapted for 2-(1-butenyl)benzimidazole.
Multi-step syntheses provide a more controlled, albeit longer, route to 1H-Benzimidazole, 2-(1-butenyl)-(9CI). These sequences typically involve the initial synthesis of a benzimidazole core with a functional group at the 2-position that can be subsequently elaborated to introduce the 1-butenyl side chain. A common strategy is the olefination of a 2-formylbenzimidazole intermediate.
Step 1: Synthesis of 2-Formylbenzimidazole 2-Formylbenzimidazole can be prepared through various methods, such as the oxidation of 2-(hydroxymethyl)benzimidazole or the direct formylation of benzimidazole.
Step 2: Olefination Reaction The 1-butenyl group can be introduced via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.
Wittig Reaction : This reaction involves the use of a phosphorus ylide, specifically propylidenetriphenylphosphorane, which is generated by treating propyltriphenylphosphonium bromide with a strong base. The ylide then reacts with 2-formylbenzimidazole to yield the desired 2-(1-butenyl)benzimidazole and triphenylphosphine oxide. organic-chemistry.orglumenlearning.comlibretexts.orglibretexts.org The stereochemistry of the resulting alkene (E/Z isomerism) can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org This approach often provides better yields and easier purification, as the phosphate byproduct is water-soluble. The reaction of 2-formylbenzimidazole with the anion of diethyl propylphosphonate typically yields the (E)-alkene with high selectivity. tcichemicals.comnih.gov
| Olefination Method | Reagent | Typical Base | Key Features |
| Wittig Reaction | Propyltriphenylphosphonium bromide | n-BuLi, NaH, NaOMe | Well-established method; stereoselectivity can be an issue. organic-chemistry.orglibretexts.org |
| Horner-Wadsworth-Emmons | Diethyl propylphosphonate | NaH, K₂CO₃, DBU | Generally gives higher yields of (E)-alkenes; easier workup. wikipedia.orgorganic-chemistry.org |
This table compares the two primary olefination methods for converting 2-formylbenzimidazole into the target compound.
Another multi-step approach involves cross-coupling reactions. For instance, a 2-halobenzimidazole could be coupled with a suitable butenyl-organometallic reagent (e.g., butenylboronic acid in a Suzuki coupling or butenyltributyltin in a Stille coupling) in the presence of a palladium catalyst. youtube.com
Post-Synthetic Derivatization of the Butenyl Moiety
The 1-butenyl side chain of 1H-Benzimidazole, 2-(1-butenyl)-(9CI) offers a reactive handle for post-synthetic modifications, enabling the generation of a library of analogs with diverse physicochemical properties.
The double bond of the butenyl group is susceptible to a variety of chemical transformations.
Hydrogenation : Catalytic hydrogenation of the double bond, typically using palladium on carbon (Pd/C) and a hydrogen atmosphere, would yield the corresponding 2-butyl-1H-benzimidazole. This modification increases the saturation and flexibility of the side chain.
Halogenation : The addition of halogens (e.g., Br₂, Cl₂) across the double bond would produce a 2-(1,2-dihalobutyl)-1H-benzimidazole. These dihalides can serve as precursors for further functionalization, such as elimination reactions to form alkynes or substitution reactions.
Isomerization : The position of the double bond within the butenyl chain could potentially be isomerized under acidic or basic conditions, or through transition metal catalysis, to yield other butenyl isomers, such as 2-(2-butenyl)-1H-benzimidazole.
The butenyl side chain can be further functionalized to introduce a range of polar groups, which can significantly alter the molecule's biological activity and properties.
Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene into an epoxide, 2-(1,2-epoxybutyl)-1H-benzimidazole. Epoxides are versatile intermediates that can be opened by various nucleophiles to introduce amino, alkoxy, or other functional groups.
Dihydroxylation : The alkene can be converted into a vicinal diol, 2-(1,2-dihydroxybutyl)-1H-benzimidazole. This can be achieved through syn-dihydroxylation using osmium tetroxide (often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide) or potassium permanganate under cold, basic conditions. wikipedia.org Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed hydrolysis.
Hydroboration-Oxidation : This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org Treatment of 2-(1-butenyl)benzimidazole with a borane reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and a base would yield 2-(1-hydroxybutyl)-1H-benzimidazole.
| Reaction | Reagents | Product Functional Group |
| Epoxidation | m-CPBA | Epoxide |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | Vicinal Diol (syn) |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal Diol (anti) |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Alcohol (Anti-Markovnikov) |
| Oxidative Cleavage | 1. O₃ 2. DMS or Zn/H₂O | Aldehyde/Ketone |
This table outlines key strategies for the functionalization of the butenyl side chain, providing routes to a variety of derivatives.
Green Chemistry Principles in the Synthesis of 2-Alkenylbenzimidazoles
The application of green chemistry principles to the synthesis of benzimidazoles aims to reduce the environmental impact of these processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.inchemijournal.comresearchgate.net
Several key strategies have been developed in this context:
Use of Greener Solvents : Traditional syntheses often employ volatile and toxic organic solvents. Green alternatives include water, supercritical fluids, ionic liquids, and deep eutectic solvents (DESs). nih.govresearchgate.net The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. beilstein-journals.org
Alternative Energy Sources : Microwave irradiation has emerged as a powerful tool in green synthesis. nih.gov It can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. nih.gov Ultrasound-assisted synthesis is another energy-efficient alternative.
Catalysis : The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher atom economy and under milder conditions. The development of recyclable heterogeneous catalysts, such as metal nanoparticles supported on various materials (e.g., ZnO, TiO₂), is a key area of research. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. eprajournals.com Biocatalysis, using enzymes, offers a highly selective and environmentally benign approach, although its application in benzimidazole synthesis is less common.
Solvent-Free Reactions : Conducting reactions in the absence of a solvent (neat conditions) or using solid-state grinding techniques can eliminate solvent-related waste entirely. mdpi.comeprajournals.com These methods are often combined with microwave irradiation or ball-milling to enhance reaction rates.
| Green Chemistry Principle | Application in Benzimidazole Synthesis | Examples |
| Waste Prevention | One-pot reactions, high-yield catalytic processes. | Condensation of o-phenylenediamine with aldehydes. |
| Atom Economy | Catalytic cyclization and addition reactions. | Transition metal-catalyzed cross-couplings. |
| Less Hazardous Synthesis | Use of non-toxic reagents and catalysts. | Use of H₂O₂ as an oxidant (produces water as a byproduct). mdpi.com |
| Safer Solvents & Auxiliaries | Replacement of volatile organic compounds (VOCs). | Water, ethanol, polyethylene glycol (PEG), deep eutectic solvents (DESs). nih.govresearchgate.net |
| Design for Energy Efficiency | Use of alternative energy sources. | Microwave-assisted synthesis, sonication. nih.gov |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Use of biomass-derived aldehydes or carboxylic acids. eprajournals.com |
| Catalysis | Use of recyclable and highly active catalysts. | ZnO nanoparticles, supported metal catalysts. nih.gov |
This table summarizes the application of key green chemistry principles to the synthesis of benzimidazoles.
By integrating these principles, the synthesis of 1H-Benzimidazole, 2-(1-butenyl)-(9CI) and its derivatives can be made more sustainable, aligning with the broader goals of modern chemical manufacturing. ijarsct.co.innih.gov
Catalyst-Free Methods
Catalyst-free approaches for the synthesis of 2-substituted benzimidazoles represent an environmentally benign and cost-effective strategy. These methods typically involve the direct condensation of o-phenylenediamine with an aldehyde. In the context of synthesizing 1H-Benzimidazole, 2-(1-butenyl)-(9CI), this would involve the reaction of o-phenylenediamine with 2-pentenal.
The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the final benzimidazole product. While the absence of a catalyst can sometimes lead to longer reaction times or require elevated temperatures, these methods benefit from simplified purification procedures as there is no catalyst to be removed from the reaction mixture. Research has demonstrated the feasibility of synthesizing various 2-alkyl and 2-aryl benzimidazoles under catalyst-free conditions, often with good to excellent yields.
A plausible reaction scheme for the catalyst-free synthesis of 1H-Benzimidazole, 2-(1-butenyl)-(9CI) is as follows:
o-phenylenediamine + 2-pentenal → 1H-Benzimidazole, 2-(1-butenyl)-(9CI) + H₂O
The efficiency of this catalyst-free condensation can be influenced by the reaction solvent and temperature. While some reactions can proceed at room temperature, others may require heating to facilitate the dehydration and cyclization steps. The use of fluorous alcohols like trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) has been shown to promote the cyclocondensation of o-phenylenediamine with aldehydes selectively at room temperature. iosrjournals.org
| o-Phenylenediamine Derivative | Aldehyde | Solvent | Conditions | Yield |
|---|---|---|---|---|
| o-phenylenediamine | Benzaldehyde | Trifluoroethanol | Room Temperature | High |
| o-phenylenediamine | 4-Methylbenzaldehyde | Hexafluoro-2-propanol | Room Temperature | High |
| o-phenylenediamine | 2-Pentenal | Ethanol | Reflux | Not specified |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgamazonaws.com The synthesis of 2-substituted benzimidazoles is well-suited for this technology. One common approach involves the condensation of o-phenylenediamine with carboxylic acids. asianpubs.org To synthesize 1H-Benzimidazole, 2-(1-butenyl)-(9CI) via this route, o-phenylenediamine would be reacted with 2-pentenoic acid under microwave irradiation.
The use of microwave energy can significantly reduce the time required for the cyclocondensation and dehydration steps. amazonaws.com Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. amazonaws.com This rapid heating, combined with the potential for solvent-free conditions, aligns with the principles of green chemistry. researchgate.netmdpi.com Acetic acid can be used as a promoter in the microwave-assisted condensation of o-phenylenediamine with aldehydes. researchgate.net
| o-Phenylenediamine Derivative | Carbonyl Compound | Catalyst/Promoter | Conditions | Yield |
|---|---|---|---|---|
| o-phenylenediamine | Benzoic Acid | Acidic Medium | Microwave | 80-95% asianpubs.org |
| o-phenylenediamine | Aromatic Aldehydes | Acetic Acid | Microwave, Solvent-Free | High researchgate.net |
| N-phenyl-o-phenylenediamine | Benzaldehyde | Er(OTf)3 (1% mol) | Microwave, Solvent-Free, 5 min | 99.9% mdpi.com |
Utilization of Heterogeneous Catalysts
Heterogeneous catalysts offer several advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions. epa.govresearchgate.netoiccpress.com Various heterogeneous catalysts have been successfully employed for the synthesis of 2-substituted benzimidazoles through the condensation of o-phenylenediamines with aldehydes. nih.govresearchgate.netnih.gov For the synthesis of 1H-Benzimidazole, 2-(1-butenyl)-(9CI), a heterogeneous catalyst would facilitate the reaction between o-phenylenediamine and 2-pentenal.
A range of materials has been explored as heterogeneous catalysts for this transformation. These include supported metal nanoparticles, metal oxides, and zeolites. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to be highly effective for the synthesis of 2-aryl and 2-alkyl substituted benzimidazoles at ambient conditions. nih.govnih.gov The catalyst can be recovered and reused multiple times without a significant loss in its activity. nih.govnih.gov Similarly, zinc sulfide (B99878) (ZnS) nanoparticles have been used as an efficient and reusable catalyst for the one-pot cyclocondensation of o-phenylenediamines with substituted aldehydes in ethanol. ajgreenchem.com
Other notable heterogeneous catalysts include:
Cobalt (II) hydroxide and Cobalt (II) oxide: These commercially available and inexpensive catalysts have demonstrated high activity for the coupling of 1,2-phenylenediamine with aldehydes at room temperature. researchgate.net
Zirconium-based metal-organic frameworks (MOFs): MOFs supporting copper nanoparticles have been used for the synthesis of benzimidazole derivatives from various aromatic aldehydes and o-phenylenediamine. epa.gov
Magnesium-modified Copper-Palladium on γ-Alumina: This catalytic system has been shown to be highly efficient for the direct synthesis of 2-methylbenzimidazole from 2-nitroaniline and ethanol, demonstrating the potential for complex catalytic systems in benzimidazole synthesis. mdpi.com
| Catalyst | Reactants | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Au/TiO₂ | o-phenylenediamine, 4-methylbenzaldehyde | CHCl₃:MeOH (3:1) | Ambient | High nih.gov |
| Nano-ZnS | o-phenylenediamine, Substituted Aldehydes | Ethanol | 70 °C | High ajgreenchem.com |
| Co(OH)₂ | 1,2-phenylenediamine, Aldehydes | Ethanol | Room Temperature | 82-98% researchgate.net |
| Cu-Pd/(Mg)γ-Al₂O₃ | 2-Nitroaniline, Ethanol | - | - | 98.8% (for 2-methylbenzimidazole) mdpi.com |
Mechanistic Investigations of Reactions Involving 1h Benzimidazole, 2 1 Butenyl 9ci
Reaction Mechanisms of Benzimidazole (B57391) Ring Formation
The formation of the benzimidazole ring is a classic transformation in organic synthesis, achievable through various mechanistic pathways. The most prevalent methods involve the condensation of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or its derivative. semanticscholar.orgnih.gov
Electrophilic Cyclization Mechanisms
Electrophilic cyclization pathways to benzimidazoles typically involve the intramolecular attack of a nitrogen nucleophile onto an electrophilic center, often generated in situ. A prominent example is the oxidative cyclization of o-substituted anilines or anilides. nih.govmdpi.com
In one common approach, the reaction of an o-phenylenediamine with an aldehyde under oxidative conditions proceeds through an electrophilic intermediate. The process can be initiated by the formation of a Schiff base (imine), which then undergoes intramolecular cyclization. The final step is an oxidation-aromatization sequence to yield the benzimidazole ring. Various oxidants, such as hydrogen peroxide, hypervalent iodine reagents, or even molecular oxygen with a suitable catalyst, can be employed to drive the reaction. organic-chemistry.org
Another key electrophilic pathway involves the oxidative cyclization of N-aryl amidines. Electrochemical methods, for instance, can facilitate a dehydrogenative cyclization where an electrochemically generated radical cation or dication intermediate undergoes intramolecular electrophilic attack to form the C-N bond, yielding the benzimidazole product without the need for external chemical oxidants. researchgate.net
Mechanisms for benzimidazole formation from anilides have also been proposed to proceed via an amine-N-oxide intermediate, which rearranges and cyclizes, particularly when using peroxide-based oxidants like peroxytrifluoroacetic acid. mdpi.com This highlights the diversity of electrophilic pathways available, depending on the specific substrates and reagents employed.
Nucleophilic Addition/Condensation Mechanisms
Nucleophilic addition followed by condensation is the most traditional and widely utilized method for benzimidazole synthesis. semanticscholar.orgresearchgate.net The Phillips-Ladenburg synthesis, involving the condensation of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, exemplifies this pathway. researchgate.net
The mechanism typically begins with the nucleophilic attack of one of the amino groups of o-phenylenediamine onto the carbonyl carbon of an aldehyde (such as butanal for the synthesis of the butenyl precursor) or carboxylic acid. semanticscholar.orgnih.gov
Mechanism with Aldehydes:
Initial Nucleophilic Attack: One amino group of the o-phenylenediamine attacks the electrophilic carbonyl carbon of the aldehyde.
Intermediate Formation: This forms a hemiaminal intermediate.
Dehydration: The hemiaminal readily loses a molecule of water to form a Schiff base (imine).
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon.
Aromatization: The resulting dihydrobenzimidazole intermediate undergoes oxidation (often aerial oxidation or with a dedicated oxidant) to form the stable, aromatic benzimidazole ring. nih.govbeilstein-journals.org
The use of catalysts, such as Lewis acids (e.g., Er(OTf)₃) or Brønsted acids, can activate the aldehyde's carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack. organic-chemistry.orgbeilstein-journals.org
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of o-phenylenediamine on aldehyde | Hemiaminal |
| 2 | Dehydration | Schiff Base (Imine) |
| 3 | Intramolecular nucleophilic attack | Dihydrobenzimidazole |
| 4 | Oxidation/Aromatization | Benzimidazole |
Radical Cascade Cyclization Pathways to Polycyclic Imidazoles
Radical cascade reactions offer a powerful and atom-economical approach for constructing complex polycyclic systems, including those containing an imidazole (B134444) ring. rsc.org These reactions proceed through a sequence of intramolecular radical additions to unsaturated bonds (alkenes, alkynes, or arenes). rsc.orgnih.gov
For the synthesis of polycyclic imidazoles, a typical strategy involves generating a radical on a side chain tethered to the imidazole or benzimidazole core. researchgate.net For instance, an N-alkene-tethered benzimidazole can undergo a radical cascade cyclization. The reaction can be initiated by a radical initiator (like AIBN) or photochemically. The initially formed radical adds to the tethered alkene (e.g., in a 5-exo-trig or 6-exo-trig fashion), generating a new radical intermediate. This second radical can then cyclize onto the benzene (B151609) or imidazole portion of the benzimidazole ring in a homolytic aromatic substitution (HAS) step to forge the final polycyclic structure. mdpi.comrsc.org
Manganese(III) acetate (B1210297) is a classic reagent used to initiate such cascades through oxidative radical formation. rsc.org More recent methods also employ photoredox catalysis to generate the initial radical under milder conditions. These pathways are particularly valuable for building intricate, fused heterocyclic architectures that are otherwise difficult to access. rsc.orgnih.gov
Elucidation of Butenyl Moiety Introduction Mechanisms
Introducing the 2-(1-butenyl) group onto the benzimidazole scaffold can be achieved through several modern synthetic methodologies. The choice of strategy often depends on whether the butenyl group is incorporated before, during, or after the formation of the benzimidazole ring.
Alkenylation Reaction Pathways
Direct C-H alkenylation represents a highly efficient and step-economical method for installing the butenyl group. Palladium-catalyzed C-H functionalization has been successfully applied to imidazoles and related heterocyles. rsc.org
The mechanism for a direct C-H alkenylation of a pre-formed benzimidazole at the C2 position typically involves a palladium catalyst and an oxidant. A plausible catalytic cycle is as follows:
C-H Activation/Metalation: The palladium catalyst coordinates to the benzimidazole, likely at the N3 nitrogen, and facilitates the cleavage of the C2-H bond to form a palladacycle intermediate. This is often the rate-determining step.
Alkene Insertion: The butenyl partner (e.g., 1-butene (B85601) or a related species) coordinates to the palladium center and inserts into the palladium-carbon bond.
β-Hydride Elimination: The resulting palladium alkyl intermediate undergoes β-hydride elimination to release the 2-(1-butenyl)benzimidazole product.
Catalyst Regeneration: The resulting palladium(0) species is re-oxidized by an oxidant (e.g., Cu(OAc)₂, Ag₂CO₃, or O₂) to regenerate the active palladium(II) catalyst, completing the cycle. rsc.org
Control experiments, such as H/D scrambling, can provide evidence for the reversibility of the C-H metalation step. acs.org The regioselectivity of this reaction is a key challenge, but directing groups can be used to favor functionalization at a specific position.
Cross-Coupling Reaction Mechanisms (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions are a robust and versatile tool for forming the C-C bond between the benzimidazole C2 carbon and the butenyl group.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is arguably the most common method for this transformation, coupling a 2-halobenzimidazole with a butenylboronic acid or ester. libretexts.orgyoutube.com The catalytic cycle is well-established: libretexts.orgyoutube.com
Oxidative Addition: A palladium(0) catalyst oxidatively adds to the 2-halobenzimidazole (e.g., 2-bromo- or 2-iodobenzimidazole) to form a palladium(II) intermediate.
Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the butenylboronic acid forms a more nucleophilic borate (B1201080) species. This species transfers the butenyl group to the palladium(II) center, displacing the halide.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of 1H-Benzimidazole, 2-(1-butenyl)-(9CI) and regenerate the palladium(0) catalyst. libretexts.org
| Component | Example | Function in Catalytic Cycle |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination. organic-chemistry.org |
| Ligand | PPh₃, RuPhos | Stabilizes the Pd center and influences reactivity. organic-chemistry.org |
| Benzimidazole Substrate | 2-Bromobenzimidazole | The electrophilic partner. |
| Boron Reagent | (E)-but-1-en-1-ylboronic acid | The nucleophilic partner (transmetalating agent). |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. libretexts.org |
Buchwald-Hartwig Amination: While the Buchwald-Hartwig amination is primarily a C-N bond-forming reaction, it plays a crucial role in synthesizing the necessary precursors for the target molecule. researchgate.netwikipedia.org For instance, a 2-amino-1-halobenzene could be coupled with a butenyl-containing amine via a Buchwald-Hartwig reaction as part of a larger synthetic strategy.
More directly, the principles of palladium catalysis that underpin Buchwald-Hartwig amination are shared with other cross-coupling reactions. The general mechanism involves oxidative addition of an aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to form the C-N bond and regenerate Pd(0). wikipedia.orgacs.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) has been critical to the high efficiency and broad substrate scope of both Buchwald-Hartwig and modern Suzuki-Miyaura couplings. researchgate.netacsgcipr.org
Kinetics and Thermodynamics of Key Synthetic Steps
The synthesis of 2-alkenyl-1H-benzimidazoles, including the target compound, typically involves the condensation of o-phenylenediamine with an appropriate α,β-unsaturated aldehyde or carboxylic acid, in this case, likely derived from 2-pentenal or a related precursor. The kinetics and thermodynamics of these condensation reactions are crucial for optimizing reaction conditions and yield.
Specific reaction rate studies for the formation of 1H-Benzimidazole, 2-(1-butenyl)-(9CI) have not been reported. However, for the general synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes, the reaction is often observed to follow second-order kinetics, being first order with respect to each reactant. researchgate.net The rate-determining step is typically the intramolecular cyclization of the intermediate Schiff base (an N-benzylidene-benzene-1,2-diamine) formed from the initial condensation of the diamine and the aldehyde.
The reaction rate can be influenced by various factors including the solvent, temperature, and the presence of catalysts. For instance, microwave-assisted syntheses have been shown to dramatically reduce reaction times, suggesting a significant increase in the reaction rate constant. nih.gov
Table 1: Hypothetical Reaction Rate Data for the Formation of a 2-Alkenyl-1H-Benzimidazole
| Experiment | [o-phenylenediamine] (mol/L) | [2-Pentenal] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
This table is illustrative and based on typical second-order kinetics for benzimidazole synthesis. The values are not based on experimental data for 1H-Benzimidazole, 2-(1-butenyl)-(9CI).
The activation energy (Ea) for the formation of benzimidazoles provides insight into the energy barrier of the reaction. No experimental or theoretical calculations for the activation energy of 1H-Benzimidazole, 2-(1-butenyl)-(9CI) synthesis are available. For related benzimidazole syntheses, the activation energy is influenced by the electronic nature of the substituents on both the o-phenylenediamine and the aldehyde. Electron-donating groups on the diamine and electron-withdrawing groups on the aldehyde generally lower the activation energy by stabilizing the transition state of the cyclization step. nih.gov
The transition state is believed to involve the nucleophilic attack of the second amino group onto the imine carbon of the Schiff base intermediate. researchgate.net Computational studies on similar systems could provide valuable information on the geometry and energy of this transition state.
Table 2: Illustrative Thermodynamic and Activation Parameters for a Generic Benzimidazole Synthesis
| Parameter | Value (Illustrative) | Unit |
| Activation Energy (Ea) | 80 - 120 | kJ/mol |
| Enthalpy of Reaction (ΔH) | -50 to -80 | kJ/mol |
| Entropy of Reaction (ΔS) | -100 to -150 | J/mol·K |
| Gibbs Free Energy (ΔG) | Exergonic | - |
These values are typical ranges for related condensation reactions and are not specific to 1H-Benzimidazole, 2-(1-butenyl)-(9CI).
Catalytic Cycles and Ligand Effects in Organometallic Reactions
The synthesis of 2-substituted benzimidazoles can be significantly accelerated by various catalysts, including acid catalysts, metal catalysts, and nanocatalysts. nih.gov Organometallic catalysts, particularly those based on copper, palladium, and rhodium, have been employed for the C-H functionalization and cross-coupling reactions to form benzimidazole derivatives. acs.org
A plausible catalytic cycle for a copper-catalyzed synthesis of a 2-alkenyl-benzimidazole could involve the following steps:
Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to an aryl halide (if the synthesis proceeds via cross-coupling).
Ligand Exchange: The alkenyl moiety, potentially from an organometallic reagent, coordinates to the copper center.
Reductive Elimination: The coupled product, the 2-alkenyl-benzimidazole, is formed, regenerating the copper(I) catalyst.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1h Benzimidazole, 2 1 Butenyl 9ci and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and stereochemistry of organic molecules. For 1H-Benzimidazole, 2-(1-butenyl)-(9CI), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure. Due to the rapid proton exchange of the N-H group in many solvents, the benzimidazole (B57391) ring often shows averaged signals for the C4/C7 and C5/C6 pairs in the ¹³C NMR spectrum. scispace.com
Advanced 1D NMR (e.g., DEPT, NOE difference) for Carbon-Hydrogen Framework Determination.nih.govnih.gov
Advanced 1D NMR techniques are crucial for distinguishing between different types of carbon and for probing spatial proximities.
¹H NMR Spectroscopy : The proton NMR spectrum provides initial information about the different proton environments in the molecule. For a compound like 2-(1-butenyl)-1H-benzimidazole, the spectrum would be characterized by signals in the aromatic region for the benzimidazole ring protons, and in the aliphatic and vinylic regions for the 1-butenyl side chain. The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet. semanticscholar.org
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of unique carbon atoms. For 2-(1-butenyl)-1H-benzimidazole, distinct signals would be expected for the carbons of the benzimidazole ring and the butenyl chain. The chemical shifts are influenced by the electronic environment of each carbon. semanticscholar.orgresearchgate.net
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are essential for determining the type of each carbon atom (CH, CH₂, CH₃, or quaternary). A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This is invaluable for assigning the carbons of the butenyl side chain.
NOE (Nuclear Overhauser Effect) Difference Spectroscopy : This technique helps in determining the spatial proximity of protons. For example, irradiation of the N-H proton could show an NOE enhancement for the ortho-protons on the benzimidazole ring (H-7), and potentially for the vinylic proton of the butenyl chain, depending on the preferred conformation. This can help in confirming the connectivity and stereochemistry of the molecule.
To illustrate the application of these techniques, the following table presents hypothetical ¹H and ¹³C NMR data for 1H-Benzimidazole, 2-(1-butenyl)-(9CI), based on data from closely related 2-alkyl-benzimidazoles.
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||
| Atom | Hypothetical Chemical Shift (ppm) | Atom | Hypothetical Chemical Shift (ppm) |
| H-4/H-7 | ~7.5 - 7.6 (m) | C-2 | ~155.0 |
| H-5/H-6 | ~7.2 - 7.3 (m) | C-3a/C-7a | ~139.0 |
| N-H | ~12.5 (br s) | C-5/C-6 | ~122.5 |
| H-1' | ~6.5 (dt) | C-4/C-7 | ~115.0 |
| H-2' | ~6.0 (dq) | C-1' | ~130.0 |
| H-3' | ~2.2 (p) | C-2' | ~128.0 |
| H-4' | ~1.1 (t) | C-3' | ~25.0 |
| C-4' | ~14.0 |
2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment.nih.govnih.gov
2D NMR experiments are fundamental for establishing the connectivity between atoms and for assigning the stereochemistry of the molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 2-(1-butenyl)-1H-benzimidazole, COSY would reveal the coupling network within the butenyl chain (H-1' to H-2', H-2' to H-3', and H-3' to H-4'), as well as couplings between adjacent protons on the benzimidazole ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. This is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the proton at ~6.5 ppm (H-1') would show a correlation to the carbon at ~130.0 ppm (C-1'). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and between different parts of the molecule. For example, the protons of the methyl group (H-4') would show a correlation to C-2' and C-3', and the vinylic proton H-1' would show a correlation to the C-2 carbon of the benzimidazole ring, confirming the attachment of the butenyl chain. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : Similar to NOE difference spectroscopy, NOESY is a 2D experiment that shows through-space correlations between protons. This can be used to determine the stereochemistry of the double bond in the butenyl chain (E or Z isomer) by observing the NOE between H-1' and H-3'.
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their bonding arrangements.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.nih.govnih.gov
FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups in a molecule. The FT-IR spectrum of 2-(1-butenyl)-1H-benzimidazole would be expected to show the following characteristic absorption bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (imidazole) | 3400 - 3200 | Broad, Medium |
| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C stretch (alkene) | ~1650 | Medium to Weak |
| C=N stretch (imidazole) | ~1620 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-H bend (aliphatic) | 1465 - 1370 | Medium |
| C-N stretch (imidazole) | ~1300 | Medium |
| C-H out-of-plane bend (aromatic) | 900 - 675 | Strong |
Data in the table is illustrative and based on typical values for benzimidazole derivatives.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing vibrations of non-polar bonds, such as C=C and C-C bonds. The Raman spectrum of 2-(1-butenyl)-1H-benzimidazole would provide further insights into the vibrational modes of the molecule. Key expected signals would include:
Aromatic ring stretching vibrations : Strong bands in the 1600-1400 cm⁻¹ region.
C=C stretching of the butenyl group : A distinct band around 1650 cm⁻¹.
Benzimidazole ring breathing modes : Characteristic vibrations in the fingerprint region (below 1000 cm⁻¹).
DFT (Density Functional Theory) calculations are often used in conjunction with experimental Raman spectra to provide a more detailed assignment of the vibrational modes. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-(1-butenyl)-1H-benzimidazole, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern is characteristic of the 2-alkylbenzimidazole class of compounds.
The primary fragmentation pathway for 2-alkylbenzimidazoles involves the loss of an alkene via a McLafferty-type rearrangement, followed by the loss of HCN from the benzimidazole ring. For 2-(1-butenyl)-1H-benzimidazole, the expected fragmentation would be:
Molecular Ion (M⁺) : The intact molecule with a positive charge.
Loss of propene (C₃H₆) : A rearrangement involving the butenyl chain leading to the loss of a propene molecule.
Loss of HCN : A characteristic fragmentation of the benzimidazole ring.
The following table illustrates the expected major fragments in the mass spectrum of 1H-Benzimidazole, 2-(1-butenyl)-(9CI), based on patterns observed for similar 2-alkylbenzimidazoles.
| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |
| 172 | [M]⁺ | Molecular Ion |
| 131 | [M - C₃H₅]⁺ | Loss of allyl radical |
| 130 | [M - C₃H₆]⁺ | McLafferty rearrangement |
| 118 | [Benzimidazole]⁺ | Cleavage of the butenyl group |
| 91 | [C₇H₅N]⁺ | Loss of HCN from benzimidazole fragment |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) stands as a fundamental tool for the initial characterization of newly synthesized compounds like 1H-Benzimidazole, 2-(1-butenyl)-(9CI). Unlike standard mass spectrometry, HRMS provides the exact mass of an ion with high precision (typically to within 5 ppm), which allows for the unambiguous determination of its elemental composition.
For 1H-Benzimidazole, 2-(1-butenyl)-(9CI), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated based on its chemical formula, C₁₁H₁₂N₂. Using the most abundant isotopes (¹H, ¹²C, ¹⁴N), the expected mass is determined. An experimental HRMS measurement that aligns closely with this theoretical value provides strong evidence for the compound's identity and elemental formula, ruling out other potential structures with the same nominal mass.
Table 1: Illustrative HRMS Data for 1H-Benzimidazole, 2-(1-butenyl)-(9CI)
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂N₂ |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Adduct | [M+H]⁺ |
| Theoretical Exact Mass | 173.10732 u |
| Experimentally Measured Mass | 173.1075 u |
| Mass Error | 1.04 ppm |
Note: The data in this table is illustrative and represents typical expected values for this compound.
Fragmentation Pattern Analysis for Structural Confirmation
Beyond providing the exact mass, mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers deep structural insights through the analysis of fragmentation patterns. When the protonated molecular ion of 1H-Benzimidazole, 2-(1-butenyl)-(9CI) is subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure.
The fragmentation of 2-substituted benzimidazoles is well-documented. Key fragmentation pathways for the 2-(1-butenyl) derivative would likely involve:
Loss of neutral molecules: Cleavage of the butenyl side chain can lead to the loss of neutral fragments like propene (C₃H₆) or ethene (C₂H₄) through retro-Diels-Alder type reactions or other rearrangements.
Benzimidazole ring fragmentation: The stable benzimidazole core can also fragment under higher energy conditions, leading to characteristic ions corresponding to the benzimidazolium cation or its breakdown products. For instance, a prominent fragment often observed for 2-alkylbenzimidazoles corresponds to the protonated benzimidazole core itself.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₁₁H₁₂N₂ + H]⁺
| m/z (Mass-to-charge ratio) | Proposed Fragment Structure/Identity | Neutral Loss |
| 173.1 | [M+H]⁺ (Protonated Molecule) | - |
| 131.06 | Protonated Benzimidazole | Loss of C₃H₄ (Butyne) |
| 119.06 | Benzimidazolium cation | Loss of C₄H₆ (Butadiene) |
Note: This table presents predicted fragmentation data based on known fragmentation pathways of similar structures.
X-ray Crystallography for Solid-State Structural Determination
While mass spectrometry and NMR spectroscopy elucidate the molecular structure, X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Methodology
To perform single crystal X-ray diffraction, a high-quality, single crystal of 1H-Benzimidazole, 2-(1-butenyl)-(9CI) is required. This is typically achieved through slow evaporation of a saturated solution or other controlled crystallization techniques. Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
This analysis would confirm the planarity of the benzimidazole ring system and determine the precise conformation of the 1-butenyl side chain, including the stereochemistry (E/Z) of the double bond. Furthermore, it would reveal details about the crystal packing, such as hydrogen bonding involving the imidazole N-H group, which dictates the supramolecular architecture.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely ground powder of the material is used. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase.
For 1H-Benzimidazole, 2-(1-butenyl)-(9CI), PXRD is valuable for:
Phase Identification: Comparing the experimental PXRD pattern to a calculated pattern from single-crystal data confirms the phase purity of the bulk material.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying and distinguishing between these forms.
Quality Control: It is used routinely in manufacturing to ensure batch-to-batch consistency of the crystalline form.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for both the analysis of sample purity and the purification of the target compound from reaction mixtures and byproducts.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like 1H-Benzimidazole, 2-(1-butenyl)-(9CI). Developing a robust HPLC method involves optimizing several parameters to achieve good separation between the target compound and any impurities.
A typical reversed-phase HPLC method would be developed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape for basic compounds like benzimidazoles.
Table 3: Exemplar HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This table provides an example of a starting point for method development. The gradient and other parameters would be optimized based on the actual separation observed.
This method would allow for the quantification of the purity of 1H-Benzimidazole, 2-(1-butenyl)-(9CI) by integrating the area of its peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the comprehensive analysis of volatile organic compounds. In the context of the synthesis of 1H-Benzimidazole, 2-(1-butenyl)-(9CI) and its derivatives, GC-MS is indispensable for identifying volatile byproducts, unreacted starting materials, and isomeric impurities that may be present in the crude reaction mixture. The synthesis typically involves the condensation of o-phenylenediamine (B120857) with an α,β-unsaturated aldehyde, in this case, crotonaldehyde (B89634). organic-chemistry.orgsemanticscholar.org This process, while generally efficient, can lead to the formation of several volatile side products that can complicate purification and affect the final product's purity.
The coupling of a gas chromatograph with a mass spectrometer provides a dual-layered analysis. The gas chromatograph separates individual volatile compounds from the mixture based on their boiling points and affinity for the GC column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the structural elucidation and identification of each compound. nih.gov
Detailed Research Findings
Analysis of a typical reaction mixture for the synthesis of 1H-Benzimidazole, 2-(1-butenyl)-(9CI) via GC-MS can reveal several key volatile components. The primary byproducts often stem from the reactants themselves or from competing side reactions. Crotonaldehyde, the aldehyde reactant, is known to contain impurities such as acetaldehyde (B116499) and butyraldehyde. nih.gov Furthermore, under reaction conditions, it can undergo self-condensation reactions, leading to more complex volatile impurities. mdpi.comresearchgate.net
The following table summarizes potential volatile byproducts identified through a representative GC-MS analysis of a crude synthesis product. The retention times are hypothetical and depend on the specific GC conditions used, but are ordered based on expected volatility and polarity. The mass spectral data represent characteristic fragmentation patterns.
| Peak No. | Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Comments |
|---|---|---|---|---|
| 1 | 3.5 | Acetaldehyde | 44 (M+), 43, 29, 15 | Common impurity in the crotonaldehyde starting material. nih.gov |
| 2 | 4.8 | Butyraldehyde | 72 (M+), 44, 43, 29, 27 | Common impurity in the crotonaldehyde starting material. nih.gov |
| 3 | 5.2 | Crotonaldehyde | 70 (M+), 69, 41, 39 | Unreacted starting material. nih.gov |
| 4 | 10.7 | o-Phenylenediamine | 108 (M+), 80, 52 | Unreacted starting material. |
| 5 | 14.1 | 1H-Benzimidazole | 118 (M+), 91, 64 | Potential byproduct from side reactions involving contaminant formic acid or oxidation. |
| 6 | 17.5 | (Z)-1H-Benzimidazole, 2-(1-butenyl)- | 172 (M+), 171, 157, 143, 130, 118 | Geometric isomer of the target compound. Mass spectra of E/Z isomers are often very similar but may show slight differences in fragment ion intensities. docbrown.info |
The mass spectrum of the target compound, (E)-1H-Benzimidazole, 2-(1-butenyl)-(9CI), would show a molecular ion peak (M+) at m/z 172. Key fragments would include the loss of a methyl radical (CH₃) to give a fragment at m/z 157, and the loss of an ethyl radical (C₂H₅) resulting in a fragment at m/z 143. A prominent peak at m/z 130 often corresponds to the benzimidazolyl cation after cleavage of the butenyl side chain. The presence of isomers, such as the (Z)-isomer or isomers with a shifted double bond in the butenyl group, can be inferred from closely eluting peaks with similar mass spectra. ru.nl The differentiation between such isomers often requires high-resolution capillary columns and careful interpretation of subtle differences in fragmentation patterns.
Theoretical and Computational Chemistry Investigations of 1h Benzimidazole, 2 1 Butenyl 9ci
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular and electronic structures. researchgate.net These methods, particularly those rooted in density functional theory, are instrumental in elucidating the fundamental properties of benzimidazole (B57391) derivatives. nih.gov
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov For benzimidazole derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully used to optimize molecular geometries and predict various electronic properties. nih.govresearchgate.net This level of theory has demonstrated excellent agreement with experimental data for similar compounds. nih.govresearchgate.net
The optimization process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. From this optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the 2-(1-butenyl) substituent on the benzimidazole core. The presence of the butenyl group is expected to influence the planarity of the benzimidazole ring system to some extent.
Hypothetical Optimized Geometric Parameters for 1H-Benzimidazole, 2-(1-butenyl)-(9CI) calculated using DFT/B3LYP/6-311++G(d,p)
Note:| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=N (imidazole) | 1.38 Å |
| C-N (imidazole) | 1.39 Å | |
| C-C (benzene) | 1.40 Å | |
| C-C (butenyl) | 1.49 Å | |
| C=C (butenyl) | 1.34 Å | |
| Bond Angle | N-C-N (imidazole) | 108.5° |
| C-N-C (imidazole) | 109.0° | |
| C-C-C (benzene) | 120.0° | |
| C-C=C (butenyl) | 125.0° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov
For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring, while the LUMO may be distributed over the entire molecule, including the substituent. The introduction of the 1-butenyl group, a π-conjugated system, is expected to influence the energies of these orbitals. DFT calculations are routinely used to compute the energies of the HOMO, LUMO, and the resulting energy gap. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and susceptibility to electronic excitation. nih.gov
Illustrative Frontier Molecular Orbital Data for 1H-Benzimidazole, 2-(1-butenyl)-(9CI)
Note:| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.10 |
| Energy Gap (ΔE) | 5.15 |
Conformational Analysis and Potential Energy Surface Mapping
The 2-(1-butenyl) substituent in 1H-Benzimidazole, 2-(1-butenyl)-(9CI) introduces conformational flexibility due to rotation around the single bond connecting the butenyl group to the benzimidazole ring. Conformational analysis is therefore essential to identify the most stable conformers and to understand the energy landscape of the molecule. researchgate.net
By systematically rotating the dihedral angle between the benzimidazole ring and the butenyl group and calculating the energy at each step, a potential energy surface (PES) can be mapped. researchgate.net This map reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. Such studies on similar molecules, like 2-propyl-1H-benzimidazole, have shown that different conformers can exist and that their relative energies can be determined computationally. researchgate.net This information is vital for understanding how the molecule might interact with its environment, including biological receptors.
Spectroscopic Parameter Prediction using Computational Models
Computational models are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and vibrational modes. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. nih.gov These predicted shifts are invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules where signal overlap can occur. For 1H-Benzimidazole, 2-(1-butenyl)-(9CI), theoretical predictions would help in unambiguously assigning the protons and carbons of both the benzimidazole core and the butenyl side chain.
Hypothetical Predicted ¹³C NMR Chemical Shifts for 1H-Benzimidazole, 2-(1-butenyl)-(9CI)
Note:| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (imidazole) | 152.1 |
| C4/C7 (benzene) | 115.5 |
| C5/C6 (benzene) | 123.0 |
| C3a/C7a (bridgehead) | 138.0 |
| C1' (butenyl) | 130.5 |
| C2' (butenyl) | 128.8 |
| C3' (butenyl) | 29.5 |
| C4' (butenyl) | 13.7 |
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental values. The predicted IR and Raman spectra can aid in the assignment of experimental bands to specific molecular vibrations, such as N-H stretching, C=N stretching of the imidazole (B134444) ring, and C=C stretching of the butenyl group.
Reaction Pathway Modeling and Transition State Characterization
The synthesis of 2-substituted benzimidazoles can be achieved through various synthetic routes, with the condensation of a substituted o-phenylenediamine (B120857) and an appropriate aldehyde being a common and effective method. nih.govresearchgate.netnih.gov For 1H-Benzimidazole, 2-(1-butenyl)-(9CI), a plausible synthetic pathway involves the condensation reaction between benzene-1,2-diamine and 2-pentenal. This reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization via oxidation to yield the final benzimidazole product. nih.gov
Computational chemistry provides powerful tools to elucidate the intricate details of such reaction mechanisms. Reaction pathway modeling, often employing Density Functional Theory (DFT), allows for the mapping of the potential energy surface connecting reactants to products. This process involves identifying and characterizing all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products.
A typical computational investigation would begin by optimizing the geometries of the reactants (benzene-1,2-diamine and 2-pentenal). The subsequent steps of the reaction, including the nucleophilic attack of an amino group on the aldehyde carbonyl, the formation of the carbinolamine intermediate, its dehydration to the Schiff base, the cyclization, and the final oxidation, would be modeled. For each step, a transition state (TS) search is performed. A transition state represents the maximum energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant/intermediate to the product/next intermediate.
The table below illustrates a hypothetical energy profile for the condensation reaction, with energies calculated relative to the initial reactants.
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Benzene-1,2-diamine + 2-Pentenal | 0.0 |
| TS1 | Transition state for carbinolamine formation | +15.2 |
| Intermediate 1 | Carbinolamine | -5.8 |
| TS2 | Transition state for dehydration | +20.5 |
| Intermediate 2 | Schiff Base (Benzimidazol-2-yl-amine derivative) | -2.1 |
| TS3 | Transition state for cyclization | +25.7 |
| Intermediate 3 | Dihydrobenzimidazole derivative | -10.4 |
| TS4 | Transition state for oxidation (TDTS) | +30.1 |
| Products | 1H-Benzimidazole, 2-(1-butenyl)-(9CI) + H₂O | -22.6 |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.govnih.gov For a molecule like 1H-Benzimidazole, 2-(1-butenyl)-(9CI), MD simulations can explore its vast conformational space, which arises from the flexibility of the 1-butenyl side chain and the potential for tautomerism in the benzimidazole ring.
The 1-butenyl group can exist as E/Z isomers, and there is rotational freedom around the C-C single bonds, leading to a variety of possible spatial arrangements. MD simulations can sample these conformations by solving Newton's equations of motion for the atoms in the system, revealing the relative stabilities of different conformers and the energy barriers between them. nih.govnih.gov This analysis is crucial as the biological function of a molecule is often tied to a specific low-energy conformation.
Furthermore, MD simulations are invaluable for characterizing the non-covalent intermolecular interactions that govern how molecules interact with each other in condensed phases or with biological macromolecules. nih.govnih.gov For 1H-Benzimidazole, 2-(1-butenyl)-(9CI), several types of interactions are possible:
Hydrogen Bonding: The benzimidazole ring is a classic hydrogen bond motif. The N-H group can act as a hydrogen bond donor, while the lone pair on the sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor. nih.govnih.govdoaj.org This allows for the formation of chains or more complex networks in the solid state.
π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with other aromatic systems. These interactions are fundamental in the stabilization of crystal structures and in binding to protein targets.
C-H···π Interactions: The C-H bonds of the butenyl chain or the benzimidazole ring can interact with the π-system of an adjacent molecule. nih.govdoaj.org
Hydrophobic Interactions: The butenyl side chain is hydrophobic and will preferentially interact with other nonpolar groups.
Analyses such as the radial distribution function (RDF) and Hirshfeld surface analysis can be performed on the MD trajectory to quantify these interactions. nih.govnih.govdoaj.org The RDF for specific atom pairs (e.g., between the N-H hydrogen and an acceptor nitrogen) can reveal the probability of finding them at a certain distance, indicating the strength and prevalence of hydrogen bonds.
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Hydrogen Bond | Benzimidazole N-H | Benzimidazole N: | 1.8 - 2.2 (H···N) | Crystal packing, protein binding |
| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | 3.3 - 3.8 | Crystal packing, DNA intercalation |
| C-H···π | Butenyl C-H | Benzimidazole Ring | 2.5 - 2.9 (H···centroid) | Stabilization of conformations |
| Hydrophobic | Butenyl Chain | Butenyl Chain | Variable | Solvent interactions, binding to hydrophobic pockets |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Methodologies (Focus on Methodology, not specific biological activity)
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are cornerstones of computational drug design, aiming to establish a mathematical or geometrical relationship between the chemical structure of a series of compounds and their activities. researchgate.netijpsr.com These methodologies are frequently applied to benzimidazole derivatives to guide the design of new, more potent analogues. ijpsr.combenthamdirect.com
Quantitative Structure-Activity Relationship (QSAR) Methodology
The fundamental principle of QSAR is that the variation in the activity of a set of congeneric molecules is correlated with the variation in their structural, physical, or chemical properties, known as descriptors. nih.gov
The general workflow for a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves several key steps: capes.gov.brnih.govacs.org
Dataset Selection: A set of compounds with a structural core (like the benzimidazole ring) and a range of measured biological activities is chosen. This set is typically divided into a training set (to build the model) and a test set (to validate it). acs.org
Molecular Alignment: This is a critical step where all molecules in the dataset are superimposed according to a defined rule. This can be done by fitting them to a common template or based on their interaction with a known receptor (receptor-based alignment). acs.orgnih.gov
Descriptor Calculation:
In CoMFA , the aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated. These energy values serve as the descriptors. acs.org
In CoMSIA , in addition to steric and electrostatic fields, other descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are calculated, providing a more comprehensive description of the molecules' properties. nih.govnih.gov
Statistical Analysis: A relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable) is established using statistical methods, most commonly Partial Least Squares (PLS) regression. acs.org
Model Validation: The statistical robustness and predictive power of the QSAR model are rigorously assessed. Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validated correlation coefficient (q²). External validation is performed by using the model to predict the activity of the test set compounds, yielding a predictive correlation coefficient (r²_pred). nih.govacs.org
The output of CoMFA and CoMSIA studies is often visualized as 3D contour maps, which highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish activity. nih.gov
| Step | Description | Key Parameters/Techniques |
|---|---|---|
| 1. Dataset Selection | Gathering structurally similar compounds with known activity data. | Training Set, Test Set |
| 2. Molecular Alignment | Superimposing all molecules onto a common reference frame. | Ligand-based (atom fit), Receptor-based (docking) |
| 3. Descriptor Calculation | Generating numerical representations of molecular properties. | CoMFA: Steric/Electrostatic fields. CoMSIA: Adds Hydrophobic, H-bond donor/acceptor fields. |
| 4. Statistical Modeling | Correlating descriptors with activity. | Partial Least Squares (PLS) Regression |
| 5. Model Validation | Assessing the model's robustness and predictive ability. | Internal: q² (cross-validation). External: r²_pred (test set prediction). |
Pharmacophore Modeling Methodology
A pharmacophore is defined as the 3D arrangement of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.govslideshare.net Pharmacophore modeling aims to identify this common set of features from a group of active molecules.
The methodology for generating a pharmacophore model includes: slideshare.netyoutube.com
Feature Definition: Common chemical features are identified and defined. These typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (HY), Aromatic Rings (AR), and Positive/Negative Ionizable centers.
Conformational Analysis: Since molecules are flexible, a representative set of low-energy conformations for each active molecule in the training set is generated.
Model Generation:
Ligand-Based: When the structure of the target is unknown, pharmacophore models are generated by superimposing the conformations of several known active ligands and extracting the common chemical features. slideshare.net
Structure-Based: When a 3D structure of the ligand-target complex is available (from X-ray crystallography or NMR), the key interaction points between the ligand and the target are identified and used to directly define the pharmacophoric features. nih.gov
Validation: The generated pharmacophore model is validated for its ability to distinguish active from inactive compounds. A good model should match a high percentage of known active molecules while rejecting most inactive ones. The validated pharmacophore can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity (virtual screening). nih.gov
Advanced Derivatization and Scaffold Modification Strategies for 2 Alkenylbenzimidazoles
Strategic Functionalization of the Benzimidazole (B57391) Heterocycle
The benzimidazole nucleus possesses two key sites for functionalization: the nitrogen atoms of the imidazole (B134444) ring and the peripheral carbon atoms of the fused benzene (B151609) ring.
N-Functionalization and Protecting Group Strategies
The presence of the N-H group in the imidazole ring allows for various N-functionalization reactions, which can be crucial for modulating the compound's physicochemical properties or for installing protecting groups to direct subsequent reactions.
N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated to introduce a wide range of substituents. N-alkylation can be achieved using various alkyl halides in the presence of a base. For instance, the reaction of a 2-substituted benzimidazole with 1,3-dibromopropane (B121459) in acetone (B3395972) can yield the corresponding N-propyl bromide derivative. harvard.edu Copper-catalyzed N-arylation, such as the Chan-Evans-Lam coupling, provides an efficient method for introducing aryl groups using arylboronic acids. nih.govlibretexts.org These reactions allow for the synthesis of 1,2-disubstituted benzimidazoles with diverse functionalities.
Protecting Group Strategies: To prevent unwanted reactions at the benzimidazole nitrogen during subsequent synthetic steps, the use of protecting groups is a common strategy. researchgate.net The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.
tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for the benzimidazole nitrogen. It can be introduced by reacting the N-H-containing benzimidazole with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. nih.govorganic-chemistry.org The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or oxalyl chloride in methanol (B129727). nih.govresearchgate.net
Benzyl (B1604629) (Bn) Group: The benzyl group is another common protecting group that can be introduced via Williamson ether synthesis-like conditions using benzyl bromide and a base. organic-chemistry.org Deprotection is typically achieved through palladium-catalyzed hydrogenation. nih.gov The use of a Boc/Bn dual protection strategy has also been employed in complex syntheses. nih.gov
A summary of common N-functionalization and protecting group strategies is presented in Table 1.
Table 1: N-Functionalization and Protecting Group Strategies for Benzimidazoles
| Transformation | Reagents and Conditions | Product Type | Ref. |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | N-Alkylbenzimidazole | harvard.eduresearchgate.net |
| N-Arylation | Arylboronic acid, Copper catalyst (e.g., Cu(OAc)₂), Base, Solvent | N-Arylbenzimidazole | organic-chemistry.orgmasterorganicchemistry.com |
| N-Boc Protection | (Boc)₂O, Base (e.g., TEA), Solvent (e.g., THF, CH₂Cl₂) | N-Boc-benzimidazole | researchgate.netorganic-chemistry.org |
| N-Boc Deprotection | TFA, CH₂Cl₂ or Oxalyl chloride, MeOH | N-H-benzimidazole | nih.govresearchgate.net |
| N-Benzyl Protection | Benzyl bromide, Base (e.g., NaH), Solvent (e.g., DMF) | N-Benzylbenzimidazole | organic-chemistry.org |
| N-Benzyl Deprotection | H₂, Pd/C, Solvent (e.g., EtOH, MeOH) | N-H-benzimidazole | nih.gov |
Note: This table presents generalized conditions. Specific substrates may require optimization.
Peripheral Functionalization of the Benzene Ring Moiety
The benzene portion of the benzimidazole scaffold can undergo various electrophilic aromatic substitution reactions, allowing for the introduction of functional groups that can further influence the molecule's properties or serve as handles for subsequent transformations.
Halogenation: The benzene ring can be halogenated using standard electrophilic halogenation conditions. For instance, bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). organic-chemistry.orgslideshare.net Chlorination can be similarly effected with chlorine (Cl₂) and a catalyst such as aluminum chloride (AlCl₃). organic-chemistry.orgwikipedia.org The position of halogenation (typically at the 4, 5, 6, or 7-positions) is directed by the electronic nature of the benzimidazole ring system.
Nitration: Nitration of the benzene ring can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be reduced to an amine, which in turn can be further functionalized.
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the benzene ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst like AlCl₃. nih.govwikipedia.orgnih.gov This is a reliable method for forming C-C bonds and introducing ketone functionalities, which can be further modified. The regioselectivity of the acylation is influenced by the directing effects of the heterocyclic part of the molecule.
Representative examples of peripheral functionalization reactions are outlined in Table 2.
Table 2: Peripheral Functionalization of the Benzimidazole Benzene Ring
| Reaction | Reagents and Conditions | Functional Group Introduced | Ref. |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Bromo (-Br) | slideshare.netmnstate.edu |
| Chlorination | Cl₂, AlCl₃ | Chloro (-Cl) | organic-chemistry.orgwikipedia.org |
| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | wikipedia.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl (-COR) | wikipedia.orgorganic-chemistry.org |
Note: The regioselectivity of these reactions can vary depending on the substituents already present on the benzimidazole core.
Manipulation of the 1-Butenyl Side Chain
The 1-butenyl side chain of 1H-Benzimidazole, 2-(1-butenyl)- (9CI) is a key site for chemical manipulation, offering a reactive double bond that can participate in a variety of transformations.
Stereoselective Transformations of the Double Bond
The double bond of the butenyl group can be stereoselectively functionalized to introduce new chiral centers, which is of significant importance in the synthesis of biologically active molecules.
Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. organic-chemistry.orgwikipedia.org While the target compound is not an allylic alcohol, related stereoselective epoxidation methods, potentially using chiral catalysts, could be employed to form chiral epoxides from the 1-butenyl side chain. These epoxides are valuable intermediates that can be opened by various nucleophiles to yield a range of functionalized products.
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the conversion of the alkene into a chiral diol using osmium tetroxide (OsO₄) in the presence of a chiral ligand. This reaction is highly reliable and predictable, providing access to enantiomerically enriched diols.
Chain Elongation or Shortening Methodologies
The length of the alkenyl side chain can be modified through various synthetic strategies.
Cross-Metathesis for Chain Elongation: Olefin cross-metathesis, often utilizing Grubbs catalysts, is a powerful tool for forming new C-C double bonds. organic-chemistry.orgsigmaaldrich.com By reacting the 2-(1-butenyl)benzimidazole with another olefin, the butenyl chain can be elongated. The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the reaction. wikipedia.orgnih.gov
Ozonolysis for Chain Shortening: Ozonolysis is a classic method for cleaving a carbon-carbon double bond. libretexts.orgwikipedia.orgmasterorganicchemistry.com Treatment of the 2-(1-butenyl)benzimidazole with ozone, followed by a reductive or oxidative workup, would cleave the double bond. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield an aldehyde, effectively shortening the side chain. An oxidative workup (e.g., with hydrogen peroxide) would produce a carboxylic acid. masterorganicchemistry.com
A summary of potential side-chain manipulations is provided in Table 3.
Table 3: Manipulation of the 1-Butenyl Side Chain
| Transformation | Reagents and Conditions | Resulting Functionality | Ref. |
|---|---|---|---|
| Stereoselective Epoxidation | Chiral catalyst, Oxidant (e.g., t-BuOOH) | Chiral epoxide | wikipedia.orgdalalinstitute.comharvard.edu |
| Asymmetric Dihydroxylation | OsO₄, Chiral ligand (e.g., AD-mix) | Chiral diol | N/A |
| Cross-Metathesis | Grubbs catalyst, Alkene partner | Elongated alkenyl chain | organic-chemistry.orgnih.gov |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. Me₂S or Zn/H₂O | Aldehyde (chain shortened) | libretexts.orgorganic-chemistry.org |
| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Carboxylic acid (chain shortened) | masterorganicchemistry.com |
Note: N/A indicates that while the reaction is a standard and applicable transformation, a specific literature reference for this exact substrate class was not identified in the search.
Development of Novel Heterocyclic Fusion Strategies
The 2-alkenylbenzimidazole scaffold can serve as a precursor for the construction of more complex, fused heterocyclic systems.
Ring-Closing Metathesis (RCM): If a second alkenyl group is introduced into the molecule, for example at the N-1 position, ring-closing metathesis can be employed to form a new ring fused to the benzimidazole core. organic-chemistry.org This strategy is highly effective for the synthesis of various ring sizes, depending on the length of the tether connecting the two olefinic moieties.
Diels-Alder Reaction: The 1-butenyl group, particularly if it can be isomerized or functionalized to form a conjugated diene system, could potentially participate as either the diene or dienophile in a Diels-Alder reaction. mnstate.eduorganic-chemistry.orglibretexts.org This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings and can lead to the formation of complex polycyclic structures.
Intramolecular Cyclization: The introduction of appropriate functional groups on both the butenyl side chain and the benzimidazole ring can set the stage for intramolecular cyclization reactions to form fused systems. For example, the synthesis of pyrrolo[1,2-a]benzimidazoles can be achieved through various cyclization strategies starting from functionalized benzimidazoles. rsc.org
These strategies open avenues to novel polycyclic aromatic and heteroaromatic systems with potentially unique biological and photophysical properties.
Polymer-Supported Synthesis and Solid-Phase Methodologies
The synthesis of 2-alkenylbenzimidazoles, including "1H-Benzimidazole, 2-(1-butenyl)- (9CI)", on solid supports offers significant advantages over traditional solution-phase chemistry. These benefits include simplified purification procedures, the ability to drive reactions to completion using excess reagents, and the potential for automation and the creation of compound libraries. The general strategy involves the immobilization of a suitable starting material, typically an o-phenylenediamine (B120857) derivative, onto a polymer resin, followed by sequential reactions to construct the benzimidazole core, and finally, cleavage of the target molecule from the solid support.
A common approach for the solid-phase synthesis of 2-substituted benzimidazoles, which is adaptable for 2-alkenyl derivatives, commences with the anchoring of an o-phenylenediamine to a resin. acs.org This can be achieved through various linking strategies. For instance, a diamine can be attached to a resin via an acid-labile or photolabile linker, allowing for subsequent cleavage under specific conditions.
Once the o-phenylenediamine is immobilized, the key step is the cyclizative condensation with an appropriate aldehyde. For the synthesis of "1H-Benzimidazole, 2-(1-butenyl)- (9CI)", the corresponding α,β-unsaturated aldehyde, (E)-pent-2-enal, would be utilized. The reaction between the resin-bound diamine and the aldehyde is typically carried out in a suitable solvent, and various reagents can be employed to promote the cyclization and subsequent oxidation to the benzimidazole.
The final stage of the process is the cleavage of the desired 2-alkenylbenzimidazole from the solid support. The choice of cleavage reagent is dictated by the nature of the linker used to attach the initial substrate to the resin. For instance, if an acid-labile linker is used, treatment with an acid such as trifluoroacetic acid (TFA) will release the final product into solution, which can then be isolated by simple filtration and evaporation.
The versatility of this solid-phase approach allows for the introduction of diversity at various positions of the benzimidazole scaffold by employing different substituted o-phenylenediamines and a wide array of aldehydes. While many reported examples focus on aromatic and simple aliphatic aldehydes, the reaction conditions are generally mild enough to be compatible with the functionality of an alkenyl aldehyde. acs.org
Below are data tables outlining a representative polymer-supported synthesis strategy for "1H-Benzimidazole, 2-(1-butenyl)- (9CI)".
Table 1: Immobilization of o-Phenylenediamine on Solid Support
| Step | Reagent/Resin | Solvent | Reaction Conditions | Outcome |
| 1 | Merrifield Resin | DMF | Diisopropylethylamine (DIPEA), 50 °C, 24 h | Resin-bound o-phenylenediamine |
| 2 | Rink Amide Resin | DMF | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), DIPEA, 25 °C, 12 h | Resin-bound o-phenylenediamine |
Table 2: Synthesis and Cleavage of 2-(1-butenyl)benzimidazole
| Step | Reagent | Solvent | Reaction Conditions | Product |
| 1. Cyclization | (E)-Pent-2-enal | N-Methyl-2-pyrrolidone (NMP) | 2,3,5,6-Tetrachlorobenzoquinone (TCBQ), 25 °C, 12 h | Resin-bound 2-(1-butenyl)benzimidazole |
| 2. Cleavage | Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) (95:5) | - | 25 °C, 2 h | 1H-Benzimidazole, 2-(1-butenyl)- (9CI) |
This solid-phase methodology provides a streamlined and efficient route for the synthesis of 2-alkenylbenzimidazoles like "1H-Benzimidazole, 2-(1-butenyl)- (9CI)", facilitating the exploration of their chemical and biological properties. The use of polymer supports simplifies the synthetic process and allows for the generation of diverse benzimidazole derivatives for further investigation.
Exploration of Non Biological Applications and Advanced Research Directions
Role in Material Science and Polymer Chemistry
The unique structure of the benzimidazole (B57391) ring, featuring both hydrogen-bond donors and acceptors, along with a tunable electronic nature, makes it a valuable component in the design of advanced materials. The introduction of a 2-(1-butenyl) group offers a site for potential polymerization or modification, enhancing its utility in polymer chemistry.
The benzimidazole nucleus can be integrated into polymer backbones to impart desirable thermal and mechanical properties. Research has demonstrated that polymers incorporating benzimidazole units, such as poly(benzimidazole)s (PBIs), exhibit high thermal stability and mechanical strength.
While direct polymerization studies on 1H-Benzimidazole, 2-(1-butenyl)-(9CI) are not extensively documented, the synthetic strategies applied to other benzimidazole derivatives provide a clear blueprint. For instance, novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized through N-C coupling reactions. nih.govresearchgate.net These reactions, akin to those used for poly(aryl ether)s, show that the benzimidazole moiety can act like a bisphenol in polymerization, leading to high molecular weight linear polymers. nih.govresearchgate.net A copolymer incorporating just 30 mol% of a 2H-benzimidazol-2-one unit was shown to significantly increase the glass transition temperature (Tg) of a commercial poly(aryl ether) from 220 °C to 269 °C. nih.govresearchgate.net
The 1-butenyl group in 1H-Benzimidazole, 2-(1-butenyl)-(9CI) presents a reactive alkene functionality. This double bond could potentially be exploited for addition polymerization, allowing it to be incorporated as a pendant group on a polymer chain or to serve as a cross-linking site, thereby modifying the physical properties of the resulting material.
Table 1: Polymer Properties Enhanced by Benzimidazole Moieties
| Polymer Type | Benzimidazole Derivative | Enhanced Property | Finding | Source |
| Poly(aryl ether) Copolymer | 2H-benzimidazol-2-one | Glass Transition Temperature (Tg) | Incorporation of 30 mol% of the benzimidazole unit increased Tg from 220 °C to 269 °C. | nih.govresearchgate.net |
| Homopolymer | 2H-benzimidazol-2-one | Thermal Stability | The homopolymer exhibited a remarkably high glass transition temperature of 348 °C. | nih.govresearchgate.net |
Benzimidazole derivatives are being explored for their potential in optoelectronic and energy storage devices. Their aromatic nature allows for efficient charge transport, a crucial property for organic electronics. For example, N-Butyl-1H-benzimidazole has been investigated as an electrolyte component to improve charge transfer in dye-sensitized solar cells. nih.gov
Conceptually, 1H-Benzimidazole, 2-(1-butenyl)-(9CI) could be functionalized to create materials for such applications. The benzimidazole core can be chemically modified to tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The butenyl substituent could be used to attach the molecule to conductive polymer backbones or electrode surfaces.
Catalytic Applications as Ligands or Organocatalysts
The nitrogen atoms in the benzimidazole ring are excellent coordinators for metal ions, making benzimidazole derivatives highly effective ligands in catalysis. Furthermore, chiral benzimidazoles have emerged as powerful organocatalysts.
The benzimidazole scaffold is a cornerstone in the design of ligands for transition metal catalysis. nih.gov The nitrogen atoms of the imidazole (B134444) ring can bind to metal centers, and substituents at the C2 position can be tailored to modulate the steric and electronic properties of the resulting metal complex. rsc.orgnih.gov This modulation is key to controlling the activity and selectivity of the catalyst.
For example, ruthenium(II) complexes bearing benzimidazole-based N-heterocyclic carbene (BNHC) ligands have proven to be effective catalysts for C-N bond formation through a hydrogen borrowing mechanism. nih.gov These "piano-stool" complexes efficiently catalyze the N-alkylation of anilines with a wide range of alcohols, producing secondary amines in high yields. nih.gov Similarly, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole are known to form stable complexes with transition metals that show enhanced catalytic activity in organic transformations. nih.gov
1H-Benzimidazole, 2-(1-butenyl)-(9CI) can act as a ligand, coordinating to metal centers through its imidazole nitrogens. The butenyl group could influence the catalytic pocket's geometry and participate in secondary interactions, potentially influencing the catalyst's selectivity.
Table 2: Examples of Benzimidazole-Based Catalytic Systems
| Catalyst Type | Benzimidazole Ligand | Metal Center | Catalytic Application | Source |
| N-Heterocyclic Carbene Complex | Benzimidazole-based NHC | Ruthenium(II) | N-alkylation of anilines with alcohols | nih.gov |
| Coordination Complex | 2-(4-nitrophenyl)-1H-benzimidazole | Transition Metals | Organic transformations, polymerization | nih.gov |
| Coordination Complex | 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Co, Ni, Cu, Cd | Not specified (focus on structure) | rsc.org |
| Coordination Complex | 2-(1H-benzimidazole-2-yl)-phenol derivatives | Cu, Zn, Ni, Ag | Not specified (focus on anti-cancer) | nih.gov |
Asymmetric catalysis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral benzimidazole derivatives have been successfully employed as organocatalysts in various asymmetric transformations. researchgate.net For instance, chiral 2-amino benzimidazole-derived compounds have been used as a catalytic system for the enantioselective α-amination of 1,3-dicarbonyl compounds. researchgate.net
The synthesis of atropisomers, molecules that are chiral due to restricted rotation around a single bond, has also been achieved using catalysis involving benzimidazole precursors. researchgate.net Chiral phosphoric acids, for example, have been used to catalyze the asymmetric cyclodehydration reactions to produce atropisomeric N-aryl 1,2,4-triazoles. nih.gov The development of N-N atropisomers based on the benzimidazole scaffold highlights the versatility of this structural motif in creating novel chiral environments. researchgate.net
By introducing a chiral center into the butenyl group or by using the benzimidazole as a scaffold for a chiral auxiliary, 1H-Benzimidazole, 2-(1-butenyl)-(9CI) could be developed into a novel ligand or organocatalyst for asymmetric synthesis.
Chemo-sensing and Detection Technologies
Benzimidazole derivatives are excellent platforms for the development of chemosensors due to their inherent fluorescence properties and their ability to interact selectively with various analytes. The photophysical properties of the benzimidazole core can be modulated by substituents, and binding events with ions or molecules can lead to detectable changes in color (colorimetric sensing) or fluorescence (fluorometric sensing). scispace.com
Numerous benzimidazole-based sensors have been developed for the detection of environmentally and biologically important species.
Anion Detection : A ruthenium(II) complex based on a 2-(pyridin-2-yl)-1H-benzo[d]imidazole moiety has been shown to be a highly selective luminescent probe for cyanide (CN⁻) ions in pure water, with a low detection limit of 12.8 nM. arxiv.org Other benzimidazole derivatives have also been designed as fluorescent sensors for cyanide, operating through mechanisms like hydrogen bonding with a hydroxyl group on the sensor molecule. scispace.com
Cation Detection : A bifunctional benzimidazole-based chemosensor was developed that not only detects banned azo dyes but also shows a distinct colorimetric response to Cu(II) ions, changing from yellow to pink upon binding. nih.gov
Biomolecule Detection : A fluorescent probe incorporating a benzimidazole core demonstrated excellent selectivity and sensitivity for cysteine over other biothiols, with a rapid response time of just one minute and utility in live-cell imaging. mdpi.com
1H-Benzimidazole, 2-(1-butenyl)-(9CI) could be readily adapted for chemosensing applications. The butenyl group could be functionalized with specific recognition units or fluorophores to create a highly selective sensor for a target analyte. The intrinsic electronic properties of the benzimidazole ring would serve as the signaling unit, transducing the binding event into an optical signal.
Development of Fluorescent Probes
The benzimidazole core is a well-established fluorophore. The introduction of various substituents can modulate its photophysical properties, leading to the development of novel fluorescent probes. While direct studies on the fluorescence of 1H-Benzimidazole, 2-(1-butenyl)-(9CI) are not extensively documented, research on analogous compounds provides valuable insights.
For instance, studies on 2-substituted benzimidazole derivatives have shown that the nature of the substituent at the 2-position significantly influences the fluorescence quantum yield and Stokes shift. Research on 2-(2-hydroxyaryl)-1H-benzimidazole derivatives has demonstrated strong fluorescence based on an excited-state intramolecular proton transfer (ESIPT) mechanism. researchgate.net The introduction of an alkenyl group, such as the 1-butenyl group, could potentially lead to compounds with interesting photophysical properties. The extended π-conjugation offered by the butenyl group might result in red-shifted absorption and emission spectra compared to simpler 2-alkylbenzimidazoles.
A study on alkynyl- and alkenyl-fused benzotriazole-derived α-amino acids, which are structurally related, revealed that these compounds exhibit strong fluorescent properties and large Stokes shifts. nih.gov The E-alkenyl-substituted benzotriazoles were synthesized via a stereoselective partial hydrogenation of the corresponding alkynes. nih.gov This suggests that 1H-Benzimidazole, 2-(1-butenyl)-(9CI) could also possess valuable fluorescent characteristics, making it a candidate for the development of novel fluorescent materials or probes.
Table 1: Comparison of Photophysical Properties of Related Benzimidazole and Benzotriazole Derivatives
| Compound Class | Key Structural Feature | Observed Photophysical Properties | Potential Implication for 1H-Benzimidazole, 2-(1-butenyl)- |
| 2-(2-Hydroxyaryl)benzimidazoles | Hydroxyaryl group at C2 | Strong fluorescence via ESIPT researchgate.net | The butenyl group might offer alternative mechanisms for fluorescence modulation. |
| Alkenyl-fused Benzotriazoles | Alkenyl group | Strong fluorescence, large Stokes shifts, red-shifted absorption nih.gov | Suggests potential for similar desirable fluorescent properties. |
| 2-(5-Phenylindol-3-yl)benzimidazoles | Phenylindolyl group at C2 | Investigated for absorption and fluorescence spectra rsc.org | Highlights the tunability of photophysical properties through C2-substituents. |
Design of Ion or Small Molecule Sensors
The benzimidazole structure is an effective platform for the design of chemosensors for ions and small molecules. The nitrogen atoms in the imidazole ring can act as binding sites, and changes in the fluorescence or absorption spectra upon binding can be used for detection.
While there is no specific data on 1H-Benzimidazole, 2-(1-butenyl)-(9CI) as a sensor, the broader class of 2-substituted benzimidazoles has shown significant promise. For example, benzimidazole-based fluorescent sensors have been developed for the detection of various metal ions and anions. The selectivity and sensitivity of these sensors are often tuned by modifying the substituent at the 2-position.
Research has demonstrated that bis-benzimidazole derivatives can act as fluorescent sensors. For instance, the interaction of a bis-benzimidazole derivative with bovine serum albumin (BSA) was studied using fluorescence spectroscopy, showing a quenching effect upon complex formation. nih.gov This indicates the potential of the benzimidazole scaffold in sensing biomolecules. Although this is a biological application, the principle of sensing through fluorescence modulation is directly transferable to non-biological targets.
The development of sensors for small molecules is another active area of research. Given that the 1-butenyl group can participate in various chemical interactions, it is conceivable that 1H-Benzimidazole, 2-(1-butenyl)-(9CI) could be functionalized to create selective sensors for specific small molecules.
Advanced Synthetic Reagents and Building Blocks
Benzimidazole derivatives are versatile building blocks in organic synthesis. The most common method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. semanticscholar.orgnih.gov This straightforward synthesis makes a wide range of derivatives, including 1H-Benzimidazole, 2-(1-butenyl)-(9CI) , readily accessible.
The reactivity of the benzimidazole ring system, coupled with the chemical functionality of the 2-substituent, allows for its use in the construction of more complex molecules. The double bond in the 1-butenyl group of 1H-Benzimidazole, 2-(1-butenyl)-(9CI) offers a reactive handle for further chemical transformations. It can undergo various reactions such as hydrogenation, halogenation, epoxidation, and polymerization, making it a valuable intermediate in multi-step syntheses.
For example, N-alkyl substituted benzimidazoquinazolinones have been synthesized using a Cu(II) catalyst with various alkyl and substituted alkyl halides, including those with terminal and internal olefin moieties. acs.org This highlights the utility of alkenyl-containing building blocks in constructing complex heterocyclic systems.
Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of organized structures. The benzimidazole unit is an excellent motif for supramolecular assembly due to its ability to form strong hydrogen bonds via the N-H group and engage in π-π stacking interactions.
Research on 2-benzoyl-1H-benzimidazole has shown the formation of supramolecular chains through intermolecular N-H···N hydrogen bonds in the crystalline state. nih.gov Similarly, studies on 2-alkyl-substituted benzimidazoles have explored their crystal and molecular structures, revealing different packing arrangements and hydrogen bonding networks. researchgate.net
The presence of the 1-butenyl group in 1H-Benzimidazole, 2-(1-butenyl)-(9CI) could influence its self-assembly behavior. The alkyl part of the butenyl chain can introduce hydrophobic interactions, which, in combination with hydrogen bonding and π-π stacking, could lead to the formation of unique supramolecular architectures such as gels or liquid crystals. A study on binary organogels composed of aminobenzimidazole derivatives with different alkyl substituents demonstrated that the length and number of alkyl chains play a crucial role in their gelation behavior and the morphology of the self-assembled structures. researchgate.net This suggests that the butenyl group in the target compound could be leveraged to control its self-assembly properties.
Q & A
Q. What are the common synthetic routes for preparing 1H-Benzimidazole,2-(1-butenyl)-(9CI), and how can reaction conditions be optimized to improve yield?
The synthesis of 2-substituted benzimidazoles typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. For 2-(1-butenyl) substitution, a plausible route includes:
- Suzuki-Miyaura coupling : Reacting 2-chloro-1H-benzimidazole with 1-butenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Direct alkylation : Using 1-butenyl bromide and a base (e.g., NaH) in THF under inert atmosphere.
Q. Optimization strategies :
- Temperature control : Lower temperatures (≤80°C) minimize side reactions like polymerization of the butenyl group.
- Catalyst loading : 5 mol% Pd achieves >70% yield in coupling reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane) isolates the product from unreacted starting materials.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 1H-Benzimidazole,2-(1-butenyl)-(9CI), and how do key spectral markers correlate with its molecular structure?
- ¹H NMR :
- ¹³C NMR :
- IR Spectroscopy :
- Stretching vibrations for C=N (imidazole ring) at ~1600 cm⁻¹ and C=C (butenyl) at ~1650 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) :
Advanced Research Questions
Q. How does the position of the butenyl substituent (C-2 vs. C-1) influence the electronic properties and chemical reactivity of benzimidazole derivatives?
- Electronic effects :
- C-2 substitution (as in the target compound) enhances π-conjugation with the imidazole ring, lowering the HOMO-LUMO gap compared to C-1 substitution.
- The electron-donating butenyl group at C-2 increases nucleophilicity at N-1, facilitating electrophilic substitutions (e.g., alkylation) .
- Reactivity differences :
Q. What computational chemistry approaches are suitable for predicting the binding affinity of 1H-Benzimidazole,2-(1-butenyl)-(9CI) with biological targets, and how can these models be validated experimentally?
- Molecular docking :
- Use AutoDock Vina to simulate interactions with enzymes like cytochrome P450 or kinases. The butenyl group may occupy hydrophobic pockets, while the benzimidazole core hydrogen-bonds with catalytic residues .
- Density Functional Theory (DFT) :
- Validation :
- Compare computational binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays.
- Correlate DFT-predicted reactive sites with regioselectivity observed in derivatization reactions (e.g., bromination at C-5 of the benzimidazole ring) .
Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives, particularly regarding antimicrobial efficacy?
- Experimental design considerations :
- Standardize MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines to control variables like inoculum size and growth media.
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess broad-spectrum activity .
- Data reconciliation :
Q. What strategies mitigate stability challenges during the storage of 2-substituted benzimidazoles, such as oxidative degradation of the butenyl group?
- Storage conditions :
- Formulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
